1-Diazonio-1-(triethylgermyl)prop-1-en-2-olate
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Overview
Description
1-Diazonio-1-(triethylgermyl)prop-1-en-2-olate is a chemical compound that belongs to the class of diazonium compounds These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom The unique feature of this compound is the presence of a triethylgermyl group, which is a derivative of germanium, making it an organogermanium compound
Preparation Methods
The synthesis of 1-Diazonio-1-(triethylgermyl)prop-1-en-2-olate typically involves the reaction of a triethylgermyl-substituted alkene with a diazonium salt. The reaction conditions often require the use of a strong acid to facilitate the formation of the diazonium group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The specific synthetic routes and reaction conditions can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
1-Diazonio-1-(triethylgermyl)prop-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives. Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Diazonio-1-(triethylgermyl)prop-1-en-2-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce germanium-containing groups into organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of advanced materials with unique properties, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 1-Diazonio-1-(triethylgermyl)prop-1-en-2-olate involves the interaction of the diazonium group with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows the compound to modify the structure and function of biological molecules, leading to its observed effects. The triethylgermyl group may also play a role in modulating the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
1-Diazonio-1-(triethylgermyl)prop-1-en-2-olate can be compared with other diazonium compounds and organogermanium compounds:
Diazonium Compounds: Similar compounds include 1-diazonio-1-(trimethylsilyl)prop-1-en-2-olate and 1-diazonio-1-(triethylstannyl)prop-1-en-2-olate. These compounds differ in the nature of the substituent group attached to the diazonium group.
Organogermanium Compounds: Similar compounds include triethylgermane and triethylgermyl chloride. These compounds differ in the functional groups attached to the germanium atom. The uniqueness of this compound lies in its combination of a diazonium group and a triethylgermyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
58393-55-8 |
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Molecular Formula |
C9H18GeN2O |
Molecular Weight |
242.88 g/mol |
IUPAC Name |
1-diazo-1-triethylgermylpropan-2-one |
InChI |
InChI=1S/C9H18GeN2O/c1-5-10(6-2,7-3)9(12-11)8(4)13/h5-7H2,1-4H3 |
InChI Key |
GNXCSNPFPXINSO-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C(=[N+]=[N-])C(=O)C |
Origin of Product |
United States |
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